2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol, commonly known as CNB-001, is a synthetic compound that has garnered significant attention in the field of neuroscience due to its potential therapeutic applications. CNB-001 has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of CNB-001 is not fully understood. However, it is believed to exert its neuroprotective effects by modulating multiple pathways involved in neuronal damage and inflammation. CNB-001 has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, leading to a reduction in neuronal damage.
Biochemical and Physiological Effects
In preclinical studies, CNB-001 has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. CNB-001 has also been shown to improve motor function and reduce brain edema in animal models of traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of CNB-001 is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on CNB-001 should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in various neurological disorders. Additionally, the development of more efficient and effective methods for administering CNB-001 in vivo should be explored. Finally, the safety and efficacy of CNB-001 should be evaluated in clinical trials to determine its potential as a therapeutic agent for neurological disorders.
Métodos De Síntesis
The synthesis of CNB-001 involves the reaction of 5-chloro-2-nitrobenzyl chloride with piperazine in the presence of anhydrous potassium carbonate and DMF (dimethylformamide). The resulting intermediate is then reacted with ethylene oxide to produce CNB-001. The purity of the compound can be further increased by recrystallization.
Aplicaciones Científicas De Investigación
CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. In preclinical studies, CNB-001 has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.
Propiedades
IUPAC Name |
2-[4-[(5-chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c14-12-1-2-13(17(19)20)11(9-12)10-16-5-3-15(4-6-16)7-8-18/h1-2,9,18H,3-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTDDMVYJCBWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(5-Chloro-2-nitrophenyl)methyl]piperazin-1-yl]ethanol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.